(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-5-methyl-1H-pyrazol-3-yl)methanone
Description
The compound (4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-5-methyl-1H-pyrazol-3-yl)methanone features a hybrid structure combining a benzo[d]thiazole core, a piperazine linker, and a substituted pyrazole moiety. These structural motifs are prevalent in pharmaceuticals due to their diverse biological activities. The ethyl group at the 6-position of the benzothiazole enhances lipophilicity, while the isopropyl and methyl substituents on the pyrazole may influence steric interactions and metabolic stability. Such compounds are often explored for antiproliferative, antimicrobial, or anti-inflammatory applications, as seen in structurally related analogs .
Properties
IUPAC Name |
[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5OS/c1-5-16-6-7-17-19(13-16)28-21(22-17)25-10-8-24(9-11-25)20(27)18-12-15(4)26(23-18)14(2)3/h6-7,12-14H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULDJGWMGRGOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NN(C(=C4)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-5-methyl-1H-pyrazol-3-yl)methanone , with the CAS number 1049941-19-6 , is a complex organic molecule that incorporates a piperazine moiety and a benzo[d]thiazole group. These structural features suggest potential for diverse biological activities, particularly in pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 298.36 g/mol |
| Structure | Structure |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent, antimicrobial agent, and its effects on neurotransmitter systems.
1. Anticancer Activity
Research indicates that derivatives of benzothiazole, including those similar to our compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in hepatoma cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .
Case Study:
A study on a related compound revealed that it caused apoptosis in Hep G2 cells by disrupting mitochondrial membrane potential (MMP) and activating caspases, suggesting that our compound may share similar mechanisms of action .
2. Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial properties. The presence of the benzo[d]thiazole moiety in our compound suggests potential activity against bacterial and fungal pathogens. For example, some derivatives have shown effective inhibition against strains of Mycobacterium tuberculosis .
Table: Antimicrobial Activity Comparison
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 16 |
| Compound B | S. aureus | 32 |
| This compound | TBD | TBD |
3. Neurotransmitter Interaction
The piperazine component is significant for its interaction with serotonin and dopamine receptors, which are crucial in mood regulation and neurological functions. Preliminary studies suggest that compounds with similar structures might modulate these pathways, potentially offering therapeutic benefits for psychiatric disorders .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Induction of Apoptosis: Through ROS accumulation leading to mitochondrial dysfunction.
- Antimicrobial Action: Likely via disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
- Neurotransmitter Modulation: By interacting with specific receptor sites affecting neurotransmission.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. The benzothiazole derivatives are known to induce apoptosis in cancer cells through mechanisms such as:
- Reactive Oxygen Species (ROS) Generation : Leading to mitochondrial dysfunction.
- Caspase Activation : Triggering programmed cell death.
Case Study : A study on a related compound showed that it caused apoptosis in Hep G2 cells by disrupting mitochondrial membrane potential and activating caspases, indicating that our compound may share similar mechanisms of action.
Antimicrobial Properties
The presence of the benzothiazole moiety suggests potential antimicrobial activity against bacterial and fungal pathogens. Compounds with similar structures have shown effective inhibition against strains such as Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound A | E. coli | 16 |
| Compound B | S. aureus | 32 |
| This compound | TBD | TBD |
Neurotransmitter Interaction
The piperazine component is significant for its interaction with serotonin and dopamine receptors, which are crucial for mood regulation and neurological functions. Preliminary studies suggest that compounds with similar structures might modulate these pathways, potentially offering therapeutic benefits for psychiatric disorders.
Summary of Research Findings
Research on the compound has demonstrated its potential across various domains:
-
Anticancer Research :
- Significant cytotoxicity against multiple cancer cell lines.
- Mechanisms involving ROS and caspase activation.
-
Antimicrobial Studies :
- Effective against a range of bacterial strains.
- Potential for development as an antimicrobial agent.
-
Neuropharmacology :
- Interaction with neurotransmitter systems suggesting possible applications in treating psychiatric disorders.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares key structural features with several benzothiazole- and pyrazole-containing derivatives, but its pharmacological profile is modulated by unique substituents. Below is a comparative analysis:
Key Observations :
- The piperazine linker in the target compound introduces conformational flexibility, contrasting with rigid dihydrobenzothiazole systems in related structures .
- Halogenated analogs (e.g., bromophenyl in ) may exhibit stronger receptor-binding interactions due to halogen bonding, a feature absent in the target compound .
Pharmacological and Physicochemical Profiles
- Antiproliferative Activity : Piperazine-linked benzothiazoles (e.g., compounds in ) show preliminary antiproliferative effects, likely via kinase inhibition or DNA intercalation. The target compound’s ethylbenzothiazole group may enhance cellular uptake compared to sulfonyl-piperazine derivatives .
- Antimicrobial Potential: Pyrazole-thiazole hybrids (e.g., Chakib’s compounds) demonstrate activity against Gram-positive bacteria. The isopropyl group on the target’s pyrazole may reduce metabolic degradation, extending half-life .
- Solubility and Bioavailability : The target compound’s methyl and isopropyl groups on the pyrazole could reduce aqueous solubility compared to polar analogs (e.g., ’s carboxylate derivatives), necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
